2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15559842
InChI: InChI=1S/C25H19FN2O6S/c1-11-23(12(2)29)35-25(27-11)28-20(13-5-7-17(32-3)18(9-13)33-4)19-21(30)15-10-14(26)6-8-16(15)34-22(19)24(28)31/h5-10,20H,1-4H3
SMILES:
Molecular Formula: C25H19FN2O6S
Molecular Weight: 494.5 g/mol

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15559842

Molecular Formula: C25H19FN2O6S

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H19FN2O6S
Molecular Weight 494.5 g/mol
IUPAC Name 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H19FN2O6S/c1-11-23(12(2)29)35-25(27-11)28-20(13-5-7-17(32-3)18(9-13)33-4)19-21(30)15-10-14(26)6-8-16(15)34-22(19)24(28)31/h5-10,20H,1-4H3
Standard InChI Key HWFJGAOXFITTLT-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC)C(=O)C

Introduction

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals and materials science. The specific compound combines various functional groups, such as thiazole, chromeno[2,3-c]pyrrole, and dimethoxyphenyl, which contribute to its unique properties.

Synthesis and Preparation

The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions. These may include:

  • Condensation Reactions: To form the chromeno[2,3-c]pyrrole core.

  • Substitution Reactions: To introduce the thiazole and dimethoxyphenyl groups.

  • Fluorination: To incorporate the fluorine atom at the desired position.

Synthesis Steps

  • Preparation of Starting Materials: Synthesis of the thiazole derivative and the chromeno[2,3-c]pyrrole core.

  • Coupling Reactions: Combining the thiazole and chromeno[2,3-c]pyrrole components.

  • Introduction of Dimethoxyphenyl Group: Through a suitable coupling reaction.

  • Fluorination: Using a fluorinating agent to introduce the fluorine atom.

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in various biological assays, including:

  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.

  • Antioxidant Activity: Chromeno[2,3-c]pyrrole derivatives may exhibit antioxidant effects.

  • Cancer Research: Some related compounds have been studied for their anticancer properties.

Biological Activity Data

AssayActivity
AntimicrobialPotential activity against certain bacterial strains
AntioxidantShows moderate antioxidant activity in vitro
AnticancerPreliminary studies indicate potential cytotoxic effects on cancer cells

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